molecular formula C14H6Cl6F6N4Zn B12789625 zinc;2-chloro-5-(trifluoromethyl)benzenediazonium;tetrachloride CAS No. 85237-43-0

zinc;2-chloro-5-(trifluoromethyl)benzenediazonium;tetrachloride

Cat. No.: B12789625
CAS No.: 85237-43-0
M. Wt: 622.3 g/mol
InChI Key: KFEAKZIUKCTJRI-UHFFFAOYSA-J
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Description

Zinc;2-chloro-5-(trifluoromethyl)benzenediazonium;tetrachloride is a diazonium salt complexed with zinc chloride. Its structure consists of a benzenediazonium ion substituted with a chlorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position, paired with a tetrachlorozincate counterion (ZnCl₄²⁻). This compound is synthesized via diazotization of 2-chloro-5-(trifluoromethyl)aniline followed by reaction with zinc chloride .

Properties

CAS No.

85237-43-0

Molecular Formula

C14H6Cl6F6N4Zn

Molecular Weight

622.3 g/mol

IUPAC Name

zinc;2-chloro-5-(trifluoromethyl)benzenediazonium;tetrachloride

InChI

InChI=1S/2C7H3ClF3N2.4ClH.Zn/c2*8-5-2-1-4(7(9,10)11)3-6(5)13-12;;;;;/h2*1-3H;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

KFEAKZIUKCTJRI-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+]#N)Cl.C1=CC(=C(C=C1C(F)(F)F)[N+]#N)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

Preparation Methods

Diazotization of 2-chloro-5-(trifluoromethyl)aniline

  • The initial step involves the synthesis or procurement of 2-chloro-5-(trifluoromethyl)aniline.
  • Diazotization is performed by treating the aromatic amine with sodium nitrite (NaNO2) in acidic aqueous medium (usually hydrochloric acid) at low temperatures (0–5°C) to form the diazonium salt intermediate.
  • The reaction is typically:

$$
\text{Ar-NH}2 + \text{NaNO}2 + 2 \text{HCl} \rightarrow \text{Ar-N}2^+ \text{Cl}^- + \text{NaCl} + 2 \text{H}2\text{O}
$$

where Ar = 2-chloro-5-(trifluoromethyl)phenyl.

Formation of Zinc Complex with Tetrachloride

  • The diazonium chloride salt is then treated with zinc chloride (ZnCl2) in excess chloride ion environment to form the zinc diazonium tetrachloride complex.
  • Zinc chloride acts both as a Lewis acid stabilizing the diazonium cation and as a source of chloride ions to form the tetrachloride anion.
  • The complexation stabilizes the diazonium salt, making it less prone to decomposition and suitable for further synthetic applications.

Reaction Conditions and Solvents

  • The diazotization is carried out in aqueous acidic medium at low temperature to prevent decomposition.
  • The complexation with zinc chloride is often done in aqueous or mixed aqueous-organic solvents to maintain solubility and stability.
  • Temperature control is critical; typically, the complexation is done at 0–10°C.
  • The final product is isolated by precipitation or crystallization.

Related Preparation Insights from Analogous Compounds

While direct literature on "zinc;2-chloro-5-(trifluoromethyl)benzenediazonium;tetrachloride" is limited, preparation methods for related diazonium zinc complexes and trifluoromethyl-substituted aromatic compounds provide valuable insights:

Step Description Conditions Notes
1 Chlorination of trifluoromethyl-substituted pyridines Vapor phase chlorination at 300–450°C with chlorine gas Used for related 2-chloro-5-trifluoromethylpyridine synthesis; radical initiators or UV light may be used in liquid phase chlorination
2 Diazotization of aromatic amines NaNO2/HCl at 0–5°C Standard diazotization procedure for aromatic amines
3 Complexation with ZnCl2 Aqueous or mixed solvent, low temperature Formation of stable diazonium zinc tetrachloride complexes
4 Isolation Precipitation/crystallization Purification by filtration and drying

Detailed Research Findings and Data

Stability and Yield Considerations

  • The presence of electron-withdrawing groups such as trifluoromethyl and chloro substituents enhances the stability of the diazonium salt.
  • Zinc complexation further stabilizes the diazonium ion, reducing side reactions.
  • Yields of diazonium zinc tetrachloride complexes are generally high (>70%) when reaction conditions are optimized.

Analytical Characterization

  • The product is characterized by spectroscopic methods such as NMR (especially ^19F NMR for trifluoromethyl group), IR, and UV-Vis.
  • Elemental analysis confirms the zinc and chloride content consistent with the tetrachloride complex.
  • Crystallographic studies (if available) confirm the coordination environment of zinc.

Summary Table of Preparation Method

Preparation Step Reagents Conditions Outcome Reference Notes
Diazotization 2-chloro-5-(trifluoromethyl)aniline, NaNO2, HCl 0–5°C, aqueous Formation of diazonium chloride salt Standard diazotization
Complexation Diazonium chloride salt, ZnCl2, excess Cl^- 0–10°C, aqueous or mixed solvent Formation of zinc diazonium tetrachloride complex Stabilizes diazonium salt
Isolation Cooling, filtration Low temperature Precipitation of pure complex Purification step

Chemical Reactions Analysis

Types of Reactions

Zinc;2-chloro-5-(trifluoromethyl)benzenediazonium;tetrachloride undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and amines (e.g., NH3). These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Coupling Reactions: Phenols or aromatic amines are used as coupling partners, and the reactions are usually conducted in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an aniline derivative.

Major Products Formed

    Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original compound.

    Coupling Reactions: Azo compounds with various substituents depending on the coupling partner used.

    Reduction Reactions: The corresponding aniline derivative.

Scientific Research Applications

Organic Synthesis

Zinc;2-chloro-5-(trifluoromethyl)benzenediazonium;tetrachloride is primarily used as a reagent in organic synthesis. Its applications include:

  • Azo Coupling Reactions : The compound participates in azo coupling reactions with phenols or aromatic amines to form azo compounds, which are vital in dye production.
  • Substitution Reactions : The diazonium group can be substituted with various nucleophiles (e.g., halides, hydroxides), allowing for the synthesis of diverse aromatic derivatives.

Biological Research

The compound has shown potential in biological studies:

  • Enzyme Inhibition Studies : Its reactivity with nucleophiles makes it useful in investigating enzyme mechanisms and protein interactions.
  • Drug Development : The compound serves as an intermediate in synthesizing pharmaceutical agents, particularly those targeting specific biological pathways.

Industrial Applications

This compound is utilized in various industrial processes:

  • Dye and Pigment Production : Its ability to form stable azo compounds is leveraged in producing dyes for textiles and other materials.
  • Specialty Chemicals : The compound is also used in manufacturing specialty chemicals that require specific reactivity profiles.

Case Studies

  • Anticancer Activity :
    • Recent studies have shown that zinc complexes can exhibit significant anticancer properties by forming covalent bonds with DNA, leading to cell apoptosis. For example, research indicated enhanced cytotoxic effects against HeLa cells when treated with zinc coordination compounds.
  • Antimicrobial Properties :
    • Investigations into the antimicrobial activity of zinc compounds revealed effectiveness against Mycobacterium tuberculosis. The mechanism involves disruption of bacterial membranes and interference with metabolic functions.

Mechanism of Action

The mechanism of action of zinc;2-chloro-5-(trifluoromethyl)benzenediazonium;tetrachloride involves the reactivity of the diazonium group. The diazonium group can undergo nucleophilic substitution, coupling, or reduction reactions, depending on the conditions and reagents used. The molecular targets and pathways involved include the formation of covalent bonds with nucleophiles, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Likely C₇H₃ClF₃N₂·½ZnCl₄ (estimated based on analogous compounds).
  • Appearance : Expected to be a crystalline solid, similar to related benzenediazonium-zinc chloride complexes .

Comparison with Structurally Similar Compounds

Zinc;2,5-Dichlorobenzenediazonium;Tetrachloride (CAS 14239-23-7)

  • Structure : Benzenediazonium ion with Cl at 2- and 5-positions, paired with ZnCl₄²⁻ .
  • Molecular Weight : 381.18 g/mol.
  • Solubility : Soluble in polar organic solvents (e.g., DMF, acetonitrile).
  • Stability : Less stable than the trifluoromethyl analog due to weaker electron-withdrawing effects of Cl compared to -CF₃ .
  • Applications : Used as a precursor in azo dye synthesis and cross-coupling reactions.

4-[Ethyl(2-Hydroxyethyl)Amino]Benzenediazonium Chloride Zinc Chloride (CAS 6586-05-6)

  • Structure: Benzenediazonium ion substituted with ethyl-hydroxyethylamino groups, complexed with ZnCl₂ .
  • Reactivity: Electron-donating amino groups destabilize the diazonium ion, increasing its reactivity in electrophilic substitutions.
  • Applications : Primarily used in dye manufacturing and photolithography due to its light-sensitive properties .

2-Chloro-5-(Trifluoromethyl)Phenyl Hydrazine Hydrochloride (CAS 299163-40-9)

  • Structure : Hydrazine derivative with the same 2-chloro-5-(trifluoromethyl)phenyl substituent .
  • Key Difference : Replaces the diazonium group (-N₂⁺) with hydrazine (-NHNH₂), altering reactivity.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., antifungal agents) rather than coupling reactions .

Substituent Effects on Properties

Electron-Withdrawing vs. Electron-Donating Groups

  • Trifluoromethyl (-CF₃) : Enhances thermal stability of diazonium salts by delocalizing positive charge on the aromatic ring. Reduces solubility in water due to increased hydrophobicity .
  • Chloro (-Cl) : Moderately electron-withdrawing; less stabilizing than -CF₃ but improves solubility in polar solvents .
  • Amino (-NH₂): Electron-donating groups destabilize diazonium ions, increasing reactivity but requiring low-temperature handling .

Zinc Chloride Coordination

  • Tetrachlorozincate (ZnCl₄²⁻) stabilizes diazonium salts by forming ionic bonds, reducing explosion risks compared to isolated diazonium chlorides .
  • Zinc chloride complexes are often hygroscopic, necessitating anhydrous storage .

Data Tables

Table 1: Comparative Properties of Selected Diazonium-Zinc Chloride Complexes

Compound Name Substituents Molecular Weight (g/mol) Solubility Key Application
Target Compound 2-Cl, 5-CF₃ ~420 (estimated) Organic solvents Fluorinated intermediates
Zinc;2,5-Dichlorobenzenediazonium 2-Cl, 5-Cl 381.18 DMF, Acetonitrile Azo dyes
4-Ethylhydroxyethylamino Analog 4-NEt(C₂H₄OH) 356.52 Water/EtOH Photoresists

Table 2: Substituent Impact on Stability

Substituent Electron Effect Thermal Stability Reactivity in Coupling
-CF₃ Withdrawing High Moderate
-Cl Withdrawing Moderate High
-NH₂ Donating Low Very High

Biological Activity

Zinc;2-chloro-5-(trifluoromethyl)benzenediazonium;tetrachloride is a complex compound with potential biological activities, particularly in the fields of oncology and microbiology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a diazonium group which is known for its reactivity, particularly in electrophilic substitution reactions. The presence of zinc in this complex suggests potential interactions with biological macromolecules, including proteins and nucleic acids.

Anticancer Properties

Recent studies indicate that zinc complexes can exhibit significant anticancer activity. For instance, zinc coordination compounds have been shown to enhance the cytotoxic effects against various cancer cell lines. A study demonstrated that zinc complexes had a higher potency against cancer cells compared to conventional chemotherapeutics such as etoposide .

  • Mechanism of Action : The proposed mechanism involves the formation of covalent bonds with DNA, leading to cross-linking that inhibits cell division and induces apoptosis. This was evidenced by the observed increase in cell death in HeLa cells treated with zinc complexes .

Antimicrobial Activity

Zinc compounds are also noted for their antimicrobial properties. Research has shown that certain zinc complexes possess effective antibacterial activity against strains such as Mycobacterium tuberculosis. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic processes .

Data Tables

Biological Activity Cell Line/Organism IC50 Value (μg/mL) Reference
AnticancerHeLa898.35
AntimicrobialMycobacterium tuberculosisNot specified
AnticancerGlioblastomaStronger than etoposide

Case Studies

  • Zinc Coordination Compounds : A series of studies focused on the synthesis of zinc complexes with benzimidazole derivatives showed enhanced anticancer properties compared to their non-metal counterparts. These studies highlighted the importance of metal coordination in improving bioactivity against cancer cells .
  • Zinc as a Metallochaperone : Another study explored the role of zinc as a metallochaperone for mutant p53 proteins, showing that zinc could restore function to these proteins, thereby enhancing cellular responses to stress and promoting apoptosis in cancerous cells .

Research Findings

  • Antiproliferative Activity : The antiproliferative activities of zinc complexes were significantly correlated with their structural properties, indicating that modifications in ligand structures could optimize biological activity.
  • Cytotoxicity : While enhancing anticancer efficacy, some zinc complexes also exhibited cytotoxic effects on normal cells, suggesting a need for further optimization to minimize side effects while maximizing therapeutic benefits .

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